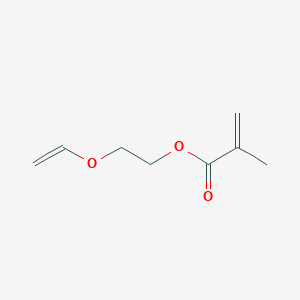
2-(Vinyloxy)ethyl methacrylate
Descripción general
Descripción
2-(Vinyloxy)ethyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Chemistry
1.1. Copolymerization
2-(Vinyloxy)ethyl methacrylate is frequently used as a comonomer in the synthesis of various copolymers. It can be copolymerized with other methacrylates to enhance properties such as adhesion, flexibility, and thermal stability. For instance, studies have shown that copolymers formed with this compound exhibit improved mechanical properties compared to homopolymers .
1.2. Adhesives and Sealants
Due to its excellent adhesion properties, this compound is employed in formulating adhesives and sealants. The incorporation of this compound into adhesive formulations enhances their performance on various substrates, including plastics and metals .
1.3. Coatings
The compound is also utilized in the production of coatings that require durability and resistance to environmental factors. These coatings are often applied in automotive and industrial applications where high-performance materials are essential .
Biomedical Applications
2.1. Drug Delivery Systems
Research indicates that this compound can be utilized in the development of drug delivery systems, particularly in the formulation of hydrogels that respond to environmental stimuli (e.g., pH or temperature). These systems can provide controlled release of therapeutic agents, making them suitable for targeted drug delivery applications .
2.2. Tissue Engineering
In tissue engineering, this compound is used to create scaffolds that mimic natural tissue properties. The scaffolds made from copolymers containing this compound demonstrate favorable biocompatibility and mechanical strength, facilitating cell attachment and growth .
Material Science
3.1. Functional Materials
The unique chemical structure of this compound allows it to participate in the formation of functional materials with specific properties tailored for particular applications. For example, it can be modified to create materials with enhanced optical or electrical characteristics .
3.2. Nanocomposites
Incorporating this compound into nanocomposites has shown promising results in enhancing mechanical properties while maintaining lightweight characteristics. These composites are being explored for use in aerospace and automotive industries where weight reduction is critical without compromising strength .
Case Studies
Propiedades
Número CAS |
1464-69-3 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-ethenoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-10-5-6-11-8(9)7(2)3/h4H,1-2,5-6H2,3H3 |
Clave InChI |
BSNJMDOYCPYHST-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC=C |
SMILES canónico |
CC(=C)C(=O)OCCOC=C |
Key on ui other cas no. |
1464-69-3 |
Sinónimos |
vinyloxyethylmethacrylate VOEMA |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














